Peiminine
Description
Significance of Steroidal Alkaloids in Natural Product Research
Steroidal alkaloids are a class of natural compounds characterized by a steroid nucleus with a nitrogen atom incorporated into a ring or side chain. kib.ac.cnnih.gov These complex molecules are secondary metabolites found in a variety of organisms, including plants, amphibians, and marine life. nih.govnih.gov Their structural diversity lends them a wide array of biological activities, making them a focal point in natural product and medicinal chemistry research. kib.ac.cnd-nb.info
The significance of steroidal alkaloids is underscored by their proven therapeutic applications. For instance, cyclovirobuxine D, a natural steroidal alkaloid, is the active component in a drug approved for treating cardiovascular and cerebrovascular diseases. nih.govd-nb.info Another example is the development of abiraterone (B193195) acetate, a blockbuster drug used in prostate cancer treatment, which is derived from a steroidal alkaloid. kib.ac.cn The broad spectrum of potential pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties, continues to drive research into this class of compounds. nih.govd-nb.info
Historical Context of Verticinone in Botanical and Pharmaceutical Research
The use of plants from the Fritillaria genus, the primary source of verticinone, has a long history in traditional medicine, particularly in Asia, where they have been used for centuries to treat coughs and other respiratory ailments. frontiersin.orgnih.govnih.gov The first recorded use of Fritillaria dates back to the Shen Nong's Materia Medica (25–200 AD). frontiersin.org
The isolation and study of specific alkaloids like verticinone from these plants is a more recent endeavor in the fields of pharmacognosy and pharmaceutical sciences. nih.gov The ability to isolate and characterize alkaloids was a significant advancement, with the term "alkaloid" itself being coined in 1818. nih.gov Research into the chemical constituents of Fritillaria bulbs identified verticinone as a major active component, leading to investigations into its pharmacological properties. nih.govncats.io Early studies focused on its traditional uses, confirming its potent antitussive (cough-suppressing) and expectorant effects. nih.gov This foundational research paved the way for more in-depth explorations of its mechanisms of action and potential applications beyond respiratory conditions.
Overview of Current Research Trajectories for Verticinone
Contemporary research on verticinone is multifaceted, exploring a range of potential therapeutic applications. A significant area of investigation is its anticancer activity. nih.govncats.io Studies have shown that verticinone can inhibit the proliferation of various cancer cell lines, including oral and lung cancer, and induce apoptosis (programmed cell death). frontiersin.orgnih.govresearchgate.net Researchers are actively investigating the molecular mechanisms behind these effects, with studies pointing towards the modulation of signaling pathways like the PI3K-Akt pathway. researchgate.netmdpi.com
Another key research direction is its anti-inflammatory properties. researchgate.net Verticinone has been shown to inhibit the production of pro-inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory diseases. nih.govresearchgate.net The mechanism appears to involve the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govresearchgate.net
Furthermore, research is exploring its potential in managing metabolic disorders. In vitro studies have indicated that verticinone may have hypoglycemic effects by increasing insulin (B600854) secretion and glucose uptake. researchgate.netscienceopen.com Additionally, its analgesic and sedative-like effects are also being investigated, with the promise of developing non-addictive pain management agents. frontiersin.orgncats.io The synthesis of verticinone derivatives, such as verticinone-cholic acid salt, is also an active area of research, aiming to enhance its therapeutic properties and solubility. nih.gov
Detailed Research Findings
Anticancer Research
| Cancer Cell Line | Observed Effects | Key Molecular Findings |
| Human promyelocytic leukemia HL-60 | Induces differentiation towards granulocytes. ncats.iojst.go.jp | - |
| Immortalized human oral keratinocytes (IHOKs) and primary oral cancer cells (HN4) | Inhibits proliferation in a dose- and time-dependent manner; induces apoptosis and G0/G1 cell cycle arrest. frontiersin.orgnih.gov | Increased cytosolic cytochrome c, downregulation of Bcl-2, upregulation of Bax, and activation of caspase-3, suggesting a mitochondria-mediated apoptosis pathway. nih.gov |
| Human non-small cell lung cancer (H1299) | Inhibited cell viability. researchgate.netmdpi.com | Modulates the PI3K-Akt signaling pathway and apoptosis-related genes (Bcl-2, Bax). researchgate.net Key potential targets identified as PIK3CG, SRC, and JAK3. researchgate.netmdpi.com |
Anti-inflammatory Research
| Cell Model | Key Findings | Mechanism of Action |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Dose-dependently inhibits the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govresearchgate.net Suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net | Mediated by the inhibition of the nuclear factor-kappaB (NF-κB) activation signaling pathway. nih.govresearchgate.net |
Other Pharmacological Research
| Research Area | Key Findings |
| Antitussive and Analgesic | Potent antitussive and expectorant activities without addictive effects. nih.govncats.io Inhibits the torsional response triggered by acetic acid. frontiersin.org |
| Metabolic Disorders | In vitro hypoglycemic effect mediated by increased insulin secretion and glucose uptake. researchgate.netscienceopen.com Inhibition of carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase. researchgate.netscienceopen.com |
Structure
2D Structure
Properties
Molecular Formula |
C27H43NO3 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(2S,6S,10S,15S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17?,18?,19-,20-,21?,22?,23?,25?,26+,27-/m0/s1 |
InChI Key |
IQDIERHFZVCNRZ-GAJVHJNZSA-N |
SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
Isomeric SMILES |
C[C@H]1CCC2[C@@](C3CCC4[C@@H]5CC(=O)C6C[C@H](CC[C@@]6(C5CC4[C@@H]3CN2C1)C)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O |
Synonyms |
peimine verticine verticinone |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources of Verticinone (e.g., Fritillaria Species)
Verticinone has been identified and isolated from numerous species of the Fritillaria genus, which belongs to the Liliaceae family. These perennial herbaceous plants are distributed across the temperate regions of the Northern Hemisphere. The bulbs of these plants are the primary part used for the extraction of Verticinone and other related alkaloids. Research has confirmed the presence of Verticinone in a variety of Fritillaria species, making them the principal botanical sources for this compound. One study notes that Verticinone is present in approximately 13 Fritillaria species.
Some of the notable Fritillaria species documented to contain Verticinone include:
Fritillaria thunbergii : The bulbs of this species, known as "Zhebeimu" in Chinese medicine, are a well-established source of Verticinone. nih.govtautobiotech.comnih.gov
Fritillaria ussuriensis : This species is another significant source from which Verticinone has been isolated.
Fritillaria imperialis : Known for its ornamental value, this species also contains Verticinone.
Fritillaria wabuensis : Research has led to the isolation of Verticinone from the bulbs of this species.
Fritillaria unibracteata : This species is also recognized as a botanical source of Verticinone.
Fritillaria cirrhosa : This species is another documented source of Verticinone.
The concentration of Verticinone can vary among different Fritillaria species and may also be influenced by geographical location, harvesting time, and environmental conditions. The following table summarizes some of the key botanical sources of Verticinone.
| Botanical Source | Family | Common Name/Synonym |
| Fritillaria thunbergii Miq. | Liliaceae | Thunberg Fritillary Bulb |
| Fritillaria ussuriensis Maxim. | Liliaceae | Ussuri Fritillary |
| Fritillaria imperialis L. | Liliaceae | Crown Imperial |
| Fritillaria wabuensis S.Y. Tang & S.C. Yue | Liliaceae | Wabu Fritillary |
| Fritillaria unibracteata Hsiao et K.C.Hsia | Liliaceae | Single-bracted Fritillary |
| Fritillaria cirrhosa D.Don | Liliaceae | Tendrilleaf Fritillary Bulb |
Advanced Isolation and Purification Techniques from Natural Matrices
The isolation of Verticinone from its natural sources requires multi-step processes to separate it from a complex mixture of other alkaloids and plant metabolites. Modern chromatographic techniques have significantly improved the efficiency and yield of this process.
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful and efficient liquid-liquid partition chromatography technique for the separation and purification of natural products, including Verticinone. tautobiotech.comnih.gov This method avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample and leading to higher recovery rates. tautobiotech.com
In a notable application, HSCCC was successfully used for the one-step separation and purification of Verticinone and a related alkaloid, Verticine, from the crude extracts of Fritillaria thunbergii bulbs. tautobiotech.comnih.gov The process utilized a two-phase solvent system composed of chloroform-ethanol-0.2 mol L⁻¹ hydrochloric acid (3:2:2, v/v/v). tautobiotech.comnih.gov From a 200 mg crude extract, this method yielded 10.3 mg of Verticinone with a purity of 95.4%, as determined by High-Performance Liquid Chromatography (HPLC) analysis. tautobiotech.comnih.gov The identity and structure of the isolated Verticinone were confirmed using spectroscopic methods such as ¹H NMR and EI-MS. tautobiotech.comnih.gov
The following table details the parameters and outcomes of a representative HSCCC application for Verticinone isolation.
| Parameter | Value |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) |
| Botanical Source | Fritillaria thunbergii Miq. bulbs |
| Solvent System | Chloroform-ethanol-0.2 mol L⁻¹ hydrochloric acid (3:2:2, v/v/v) |
| Amount of Crude Extract | 200 mg |
| Yield of Verticinone | 10.3 mg |
| Purity of Verticinone | 95.4% |
| Analytical Confirmation | HPLC, ¹H NMR, EI-MS |
Prior to the final purification step by techniques like HSCCC, it is often beneficial to enrich the alkaloid fraction from the initial plant extract. This enrichment step helps to remove a significant portion of non-alkaloidal constituents, thereby improving the efficiency of the subsequent purification stages.
One effective strategy for the enrichment of total alkaloids from Fritillaria species is the use of macroporous resin chromatography. nih.gov These resins have large surface areas and specific pore structures that allow for the adsorption of target compounds from a solution. The selection of the appropriate resin and the optimization of adsorption and desorption conditions are crucial for achieving high enrichment factors and recovery yields.
In a study focused on enriching alkaloids from Fritillaria cirrhosa, various macroporous resins were screened, with H-103 resin demonstrating superior adsorption and desorption characteristics for the target alkaloids. nih.gov The enrichment process involves dissolving the crude extract in water and passing it through a column packed with the resin. After washing with water and a low concentration of ethanol (B145695) to remove highly polar impurities, the alkaloid-rich fraction is eluted with a higher concentration of ethanol (e.g., 90%). nih.gov This process can significantly increase the content of total alkaloids in the resulting extract.
Another common technique used in the preliminary separation and purification of alkaloids is silica (B1680970) gel column chromatography. This method separates compounds based on their polarity. The crude extract is loaded onto a silica gel column, and a solvent or a gradient of solvents is used to elute the compounds. Fractions are collected and analyzed to identify those containing the desired alkaloids. While effective, conventional column chromatography can sometimes lead to lower recovery yields due to irreversible adsorption.
Biosynthetic Pathways and Genetic Regulation of Verticinone
Verticinone is a prominent isosteroidal alkaloid found in various species of the Fritillaria genus. Its complex chemical structure is the result of an intricate series of biochemical reactions, beginning with common precursors and involving numerous enzymes and regulatory genes. Understanding this biosynthetic network is crucial for the potential metabolic engineering and enhanced production of this medicinally important compound.
Chemical Synthesis and Structural Modification Research
Total Synthesis Approaches for Verticinone
To date, a complete total synthesis of verticinone from simple starting materials has not been reported in scientific literature. The intricate, sterically crowded polycyclic framework of the cevanine skeleton presents significant synthetic hurdles. While the total syntheses of other classes of Veratrum alkaloids, such as veratramine (B1683811) and jervine, were achieved decades ago, these compounds possess a different C-nor-D-homo steroid system. acs.org The cevanine group, to which verticinone belongs, remains a more elusive target for total synthesis. acs.org
Semi-Synthesis Strategies for Verticinone and Analogues
The most practical synthetic access to verticinone involves the semi-synthesis from more abundant, structurally related natural alkaloids. Verticine, the C-6 alcohol corresponding to the C-6 ketone of verticinone, is a direct precursor. Verticine can be readily oxidized to yield verticinone. mdpi.com Verticine itself (also known as peimine) is a major alkaloid in several Fritillaria species. mdpi.com
A lengthy semi-synthetic route to verticine was reported by Kutney in 1977, starting from hecogenin (B1673031) acetate. acs.org This multi-step process, requiring approximately 30 steps, was the first and, for a long time, the only reported chemical synthesis of a cevanine-type alkaloid. acs.orguchicago.edu This underscores the complexity of constructing the core structure, making semi-synthesis from advanced natural intermediates the preferred method for obtaining verticinone for derivatization studies.
Design and Synthesis of Novel Verticinone Derivatives
Guided by the "combination principle" in drug discovery, researchers have focused on creating hybrid molecules by combining verticinone with other bioactive compounds to enhance efficacy and reduce toxicity. nih.gov This approach has led to the development of various derivatives, primarily through modification of the hydroxyl group at the C-3 position. nih.govresearchgate.net
A significant area of research has been the synthesis of derivatives of verticinone with bile acids. This strategy was inspired by the traditional Chinese medicine preparation Shedan-Chuanbei powder, which contains both bile acids (from snake bile) and Fritillaria alkaloids. nih.gov
Researchers successfully synthesized a series of novel ester and salt derivatives. nih.govresearchgate.net
Cholic acid-verticinone ester (CA-Ver): This ester was synthesized by linking the carboxylic acid group at the C-24 position of cholic acid with the hydroxyl group at the C-3 position of verticinone. The reaction typically employs an acid-activating agent such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
Verticinone-cholic acid salt (Ver-CA): A salt was formed between the basic nitrogen atom of the verticinone skeleton and the carboxylic acid group of cholic acid. researchgate.net This approach aimed to improve properties such as water solubility. researchgate.net
Other Bile Acid Esters: In addition to cholic acid, other bile acids have been used to create a library of five novel ester-linked compounds with verticinone, allowing for a broader investigation of their biological activities. nih.gov
Structure-Activity Relationship (SAR) Studies for Modified Verticinone Analogues
Structure-activity relationship (SAR) studies on these novel derivatives have yielded crucial insights, demonstrating that the combination strategy can lead to compounds with superior pharmacological profiles compared to the parent molecule. nih.govresearchgate.net
The key findings from SAR studies on bile acid derivatives are summarized below:
Synergistic Antitussive Activity: Both the ester (CA-Ver) and salt (Ver-CA) derivatives exhibited significantly more potent antitussive (cough-suppressing) activity than verticinone or cholic acid administered alone at the same dose. nih.govresearchgate.net Notably, cholic acid-verticinone ester was found to have a much more potent antitussive effect than the monomer verticinone. nih.gov
Enhanced Potency: The bile acid esters showed antitussive and expectorant activities comparable to approximately double the molar dose of verticinone alone. nih.gov
Reduced Toxicity: An acute toxicity study revealed that the LD50 values of the five ester-linked compounds were significantly higher than that of verticinone, indicating attenuated toxicity. nih.gov The LD50 value of the Ver-CA salt was found to be three times that of verticinone. researchgate.net
Mechanism of Action: The antitussive effect of the Ver-CA salt was only partially antagonized by the opioid receptor blocker naloxone, suggesting its mechanism involves both central opioid pathways and peripheral mechanisms. researchgate.net
These studies confirm that modifying verticinone at the C-3 position by forming esters and salts with bile acids is a successful strategy for creating novel drug candidates with synergistic pharmacodynamic action and improved safety profiles. nih.gov
Interactive Data Table: Verticinone Derivatives and SAR Findings
| Compound Name | Modification | Key SAR Finding | Reference |
|---|---|---|---|
| Cholic acid-verticinone ester (CA-Ver) | Ester linkage at C-3 of verticinone with C-24 of cholic acid | Much more potent antitussive activity than monomer verticinone or cholic acid. | nih.gov |
| Verticinone-cholic acid salt (Ver-CA) | Salt formation between verticinone and cholic acid | More potent antitussive activity than single components; LD50 value 3x that of verticinone. | researchgate.net |
| Five Bile Acid-Verticinone Esters | Ester linkage at C-3 of verticinone with various bile acids | Synergic pharmacodynamic action and attenuated toxicity compared to single compounds. | nih.gov |
| N-oxide of verticinone | Oxidation at the nitrogen atom | A known steroidal alkaloid isolated from Fritillaria shuchengensis. | nih.gov |
Pharmacological Activity and Molecular Mechanism Elucidation in Vitro and in Vivo Preclinical Studies
Research on Antitussive and Expectorant Mechanisms
Verticinone has demonstrated notable antitussive and expectorant activities in various preclinical models. researchgate.net Research into its mechanisms of action points towards a multi-faceted approach involving the modulation of central and peripheral cough reflex pathways, as well as direct effects on respiratory secretions.
Modulation of Cough Reflex Pathways
The cough reflex is a complex physiological process initiated by the stimulation of sensory nerves in the airways, with signals relayed through the brainstem. nih.govnih.gov Verticinone appears to exert its antitussive effects by influencing this neural circuitry. Studies have shown that verticinone can significantly inhibit cough frequency and increase the latent period of cough in animal models. researchgate.net
The central antitussive mechanism of a derivative, cholic acid-verticinone ester (CA-Ver), has been linked to opioid receptors. nih.govuni.lu In a capsaicin-induced cough model in mice, the antitussive effect of CA-Ver was blocked by naloxone, a non-selective opioid receptor antagonist, suggesting that its action is at least partially mediated through the central opioid system. nih.govuni.lu This interaction with opioid receptors in the brainstem is a known mechanism for suppressing the cough reflex. drugs.com However, unlike many opioid-based antitussives, CA-Ver did not show addictive properties in preclinical tests. nih.govuni.lu
Further research suggests that verticinone's antitussive effects may also involve peripheral mechanisms. researchgate.net This could include modulation of sensory nerve endings in the respiratory tract, reducing their sensitivity to irritants that trigger coughing. nih.govamegroups.orgmedscape.com
Effects on Respiratory Secretions
In addition to its antitussive properties, verticinone has been shown to possess expectorant effects, aiding in the clearance of respiratory secretions. researchgate.netnih.govfrontiersin.org Expectorants work by increasing the volume and reducing the viscosity of bronchial secretions, making them easier to expel. researchgate.net
Preclinical studies have demonstrated that verticinone can significantly enhance the output of phenol (B47542) red from the trachea in mice, a common method for evaluating expectorant activity. researchgate.net This suggests that verticinone stimulates the secretion of fluids in the respiratory tract. The precise mechanism for this effect is still under investigation but may involve direct stimulation of submucosal glands or an influence on ion transport across the respiratory epithelium, leading to increased hydration of mucus. This action helps to clear airways and can be beneficial in conditions with thick, tenacious sputum. nih.govdovepress.com
Investigations into Anti-Inflammatory Mechanisms
Verticinone has demonstrated significant anti-inflammatory properties in a variety of preclinical models. researchgate.netd-nb.infoyakhak.org Its mechanisms of action involve the modulation of key inflammatory molecules and signaling pathways that are crucial in the inflammatory response.
Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-1β)
A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Verticinone has been shown to effectively suppress the production of several of these key molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation, verticinone dose-dependently inhibited the production of nitric oxide (NO). nih.govresearchgate.net NO is a critical signaling molecule in inflammation, and its excessive production can lead to tissue damage. scielo.br
Furthermore, verticinone has been found to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in a dose-dependent manner. nih.govfrontiersin.orgresearchgate.net These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies. nih.gov
| Pro-Inflammatory Mediator | Effect of Verticinone | Model System | Citation |
|---|---|---|---|
| Nitric Oxide (NO) | Inhibited production in a dose-dependent manner | LPS-stimulated RAW 264.7 macrophages | nih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed production in a dose-dependent manner | LPS-stimulated RAW 264.7 macrophages | nih.govfrontiersin.orgresearchgate.net |
| Interleukin-1 beta (IL-1β) | Suppressed production in a dose-dependent manner | LPS-stimulated RAW 264.7 macrophages | nih.govfrontiersin.orgresearchgate.net |
Inhibition of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)
The increased production of NO and prostaglandins (B1171923) during inflammation is a result of the upregulation of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. medchemexpress.comnih.gov Research has shown that verticinone can suppress the expression of both iNOS and COX-2 in LPS-stimulated macrophages. nih.govfrontiersin.orgresearchgate.net By inhibiting the expression of these enzymes, verticinone effectively reduces the synthesis of their respective pro-inflammatory products.
This dual inhibition of iNOS and COX-2 is a significant aspect of verticinone's anti-inflammatory profile, as both enzymes play crucial roles in the progression of inflammatory diseases. researchgate.netmdpi.com
| Inflammatory Enzyme | Effect of Verticinone | Model System | Citation |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Suppressed expression | LPS-stimulated RAW 264.7 macrophages | nih.govfrontiersin.orgresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Suppressed expression | LPS-stimulated RAW 264.7 macrophages | nih.govfrontiersin.orgresearchgate.net |
Influence on Intracellular Signaling Pathways (e.g., NF-κB, MAPK, ERK1/2, p38)
To exert its effects on gene expression, verticinone influences key intracellular signaling pathways that regulate inflammation. One of the most critical of these is the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.netd-nb.infonih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB-α. Upon stimulation by pro-inflammatory signals like LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. plos.org
Studies have demonstrated that verticinone can inhibit the phosphorylation of NF-κB and the degradation of IκB-α in a concentration-dependent manner in LPS-stimulated macrophages. nih.govresearchgate.net This action prevents the nuclear translocation of NF-κB, thereby blocking the expression of its target genes, including those for iNOS, COX-2, TNF-α, and IL-1β. nih.govresearchgate.netnih.gov
In addition to the NF-κB pathway, verticinone has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38. nih.gov The MAPK pathways are also crucial regulators of the inflammatory response. csic.esresearchgate.net The anti-inflammatory mechanism of verticinone in a mastitis model was associated with the suppression of the phosphorylation of ERK1/2 and p38 signaling pathways. nih.gov The phosphorylation of these kinases is a key step in their activation, and by inhibiting this, verticinone can further dampen the inflammatory cascade. nih.govmdpi.com
| Signaling Pathway | Effect of Verticinone | Mechanism | Citation |
|---|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Inhibited activation | Down-regulated the phosphorylation of NF-κB and inhibited the phosphorylation of IκB-α. | nih.govresearchgate.netnih.gov |
| Mitogen-Activated Protein Kinase (MAPK) | Suppressed phosphorylation | Inhibited the phosphorylation of ERK1/2 and p38. | nih.gov |
| Extracellular signal-regulated kinase 1/2 (ERK1/2) | Suppressed phosphorylation | Part of the MAPK pathway modulation. | nih.gov |
| p38 | Suppressed phosphorylation | Part of the MAPK pathway modulation. | nih.gov |
Antineoplastic and Apoptosis-Inducing Research
Verticinone has demonstrated notable antineoplastic properties in various preclinical cancer models. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, the induction of programmed cell death (apoptosis), and the promotion of cell differentiation.
Effects on Cancer Cell Proliferation and Viability
Research has consistently shown that verticinone can inhibit the proliferation of cancer cells. In studies involving immortalized human oral keratinocytes (IHOKs) and primary oral cancer cells (HN4), verticinone inhibited growth in a manner dependent on both dose and duration of exposure. nih.gov Similarly, a novel ester derivative, chenodeoxycholic acid-verticinone (CDCA-Ver), was found to significantly inhibit the viability of human liver cancer (HepG2) cells, also in a dose- and time-dependent fashion. nih.govresearchgate.net
In a three-dimensional organotypic raft culture, which mimics the structure of human tissue, oral keratinocytes treated with verticinone showed reduced maturation, characterized by decreased surface keratinization and a thinner epithelial layer compared to untreated cells. nih.gov
Table 1: Effect of Verticinone on Cancer Cell Proliferation and Viability
| Compound | Cell Line(s) | Observed Effect | Key Finding | Source(s) |
|---|---|---|---|---|
| Verticinone | IHOK, HN4 (Oral Keratinocytes) | Inhibited proliferation | Effect is dose- and time-dependent. | nih.gov |
| Chenodeoxycholic acid-verticinone ester (CDCA-Ver) | HepG2 (Liver Cancer) | Significantly inhibited cell viability | Effect is dose- and time-dependent. | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
The primary mechanism by which verticinone inhibits cancer cell growth appears to be through the induction of apoptosis and arrest of the cell cycle. nih.gov In studies on oral cancer cells, treatment with verticinone led to cell cycle arrest at the G₀/G₁ phase. nih.gov This finding was supported by multiple experimental procedures, including cell cycle analysis, FITC-Annexin V staining to detect apoptotic cells, DNA fragmentation assays, and Hoechst 33258 staining, which highlights nuclear changes characteristic of apoptosis. nih.gov
A similar outcome was observed in HepG2 liver cancer cells treated with the CDCA-Ver derivative, which also induced apoptotic cell death and arrested the cell cycle in the G₀/G₁ phase. nih.govresearchgate.net
Table 2: Cell Cycle and Apoptosis Induction by Verticinone
| Compound | Cell Line(s) | Cell Cycle Effect | Apoptosis Induction | Supporting Evidence | Source(s) |
|---|---|---|---|---|---|
| Verticinone | IHOK, HN4 | G₀/G₁ Arrest | Yes | FITC-Annexin V staining, DNA fragmentation, Hoechst 33258 staining | nih.gov |
| CDCA-Ver | HepG2 | G₀/G₁ Arrest | Yes | Not specified in detail | nih.gov |
Targeting of Signaling Pathways and Apoptosis-Related Genes
The pro-apoptotic effect of verticinone is mediated by its influence on key regulatory proteins in the mitochondrial (or intrinsic) pathway of apoptosis. nih.govfrontiersin.org In oral keratinocytes and oral cancer cells, verticinone treatment led to a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytosol. nih.gov The increased cytosolic cytochrome c subsequently triggers the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell during apoptosis. nih.gov
Research on the CDCA-Ver ester in HepG2 cells confirmed this mechanism, showing that its pro-apoptotic effects involved a loss of balance in the Bax/Bcl-2 ratio, a decrease in the mitochondrial transmembrane potential, and the activation of caspases. nih.govresearchgate.net While the PI3K-Akt signaling pathway is a crucial regulator of cell survival and is often dysregulated in cancer, current research has not explicitly detailed its direct targeting by verticinone in the context of its antineoplastic activity. nih.govmdpi.com The available evidence strongly points towards the modulation of the Bcl-2 family of proteins as a primary mechanism. nih.govnih.govfrontiersin.org
Table 3: Modulation of Apoptosis-Related Molecular Targets by Verticinone
| Compound | Cell Line(s) | Target Protein | Effect | Downstream Event | Source(s) |
|---|---|---|---|---|---|
| Verticinone | IHOK, HN4 | Bcl-2 | Down-regulated | Increased cytosolic cytochrome c, Caspase-3 activation | nih.gov |
| Bax | Up-regulated | ||||
| Caspase-3 | Activated | ||||
| CDCA-Ver | HepG2 | Bax/Bcl-2 Ratio | Altered (Loss of balance) | Loss of mitochondrial transmembrane potential, Caspase activation | nih.gov |
| Caspases | Activated |
Differentiation-Inducing Properties in Leukemic Cell Lines
Beyond inducing apoptosis in solid tumors, verticinone has been shown to promote cellular differentiation in human leukemia cells, a therapeutic strategy that aims to mature malignant cells into non-cancerous, functional cells. nih.govcapes.gov.br Specifically, verticinone has been reported to have differentiation-inducing effects on human promyelocytic leukemia HL-60 cells. frontiersin.org This process is a potential therapeutic avenue for certain types of leukemia, as inducing malignant cells to differentiate can halt their uncontrolled proliferation. tandfonline.com
Analgesic Mechanism Research
In addition to its anticancer potential, verticinone has been evaluated for its analgesic (pain-relieving) activities in preclinical models of inflammatory and neuropathic pain. nih.gov
Peripheral Nociceptive Pathway Modulation
Studies suggest that verticinone's analgesic effects are mediated, at least in part, through the modulation of peripheral nociceptive pathways. nih.gov Nociception is the neural process of encoding and processing noxious stimuli, which is initiated by specialized sensory receptors in the peripheral nervous system. physio-pedia.comnih.gov
In the murine formalin test, which models nociceptive and inflammatory pain, a lower dose of verticinone selectively inhibited the second (inflammatory) phase of the pain response. nih.gov This phase is associated with the release of inflammatory mediators in peripheral tissues. nih.gov Furthermore, verticinone demonstrated significant, dose-dependent inhibition of the writhing response induced by acetic acid, a standard test for evaluating peripherally acting analgesics. nih.gov These findings strongly suggest that verticinone interferes with pain signaling at the peripheral level. nih.govchinaphar.com
Table 4: Analgesic Activity of Verticinone in Murine Pain Models
| Pain Model | Observed Effect | Implication for Mechanism | Source(s) |
|---|---|---|---|
| Acetic Acid-Induced Writhing | Significant, dose-dependent inhibition of writhing. | Suggests peripheral analgesic activity. | nih.gov |
| Formalin Test (Second Phase) | Inhibition of the nociceptive response. | Indicates modulation of peripheral inflammatory pain pathways. | nih.gov |
Central Nervous System Involvement
While research into verticinone's effects on the central nervous system (CNS) is multifaceted, its interaction with opioid receptors is a noteworthy area of investigation. Opioid receptors, primarily located in the central and peripheral nervous systems, are key regulators of pain, reward, and various physiological processes. medicalnewstoday.commdpi.comtaylorandfrancis.com The binding of opioids to these receptors can produce potent analgesic effects, but also carries the risk of addiction and other adverse effects. medicalnewstoday.comadf.org.auumaryland.edu
Studies have highlighted that alkaloids from Fritillaria species, including verticinone, exhibit analgesic effects. nih.gov Notably, verticinone has been shown to possess potent antitussive (cough-suppressing) activity without an addictive effect in animal models. nih.gov This lack of addictive potential suggests a mechanism of action that may differ from traditional opioids, making it a promising candidate for further research into safer pain and cough management therapies. umaryland.edunih.gov
Research on Antidiabetic Mechanisms
Emerging evidence from in vitro studies points to the potential of verticinone in the management of diabetes through multiple mechanisms. researchgate.netnih.gov The therapeutic strategies for type 2 diabetes often involve enhancing insulin (B600854) secretion, improving insulin sensitivity, and reducing post-meal blood glucose spikes. mdpi.comfrontiersin.org
In vitro experiments have demonstrated that verticinone can exert hypoglycemic effects by increasing insulin secretion and enhancing glucose uptake. researchgate.netdaneshyari.com Studies utilizing β-TC6 pancreatic cells and C2C12 skeletal muscle cells have shown that verticinone promotes insulin release and facilitates the absorption of glucose by muscle cells. researchgate.net This dual action suggests a comprehensive approach to lowering blood glucose levels. The ability of certain alkaloids to regenerate pancreatic β-cells and enhance glucose-stimulated insulin secretion further supports the potential of compounds like verticinone in diabetes care. mdpi.com
A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase. nih.govplos.org The inhibition of these enzymes slows down the breakdown of complex carbohydrates into absorbable simple sugars, thereby reducing the rapid increase in blood glucose after a meal. plos.org
Verticinone has been shown to inhibit the activity of both α-amylase and α-glucosidase. researchgate.net The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, provide a measure of its potency.
This table presents the IC50 values of verticinone against α-amylase and α-glucosidase, with acarbose (B1664774) used as a standard reference inhibitor.
Other Investigated Biological Activities
Beyond its effects on the central nervous system and metabolic pathways, verticinone has been investigated for other significant biological activities.
Antioxidant Activity : Several studies have highlighted the antioxidant properties of alkaloids from Fritillaria species. frontiersin.orgresearchgate.netfrontiersin.org Oxidative stress is implicated in the pathology of numerous diseases, and the ability of a compound to neutralize harmful free radicals is a valuable therapeutic attribute.
Anti-Asthmatic Activity : The traditional use of Fritillaria bulbs for respiratory ailments is supported by modern pharmacological studies. capes.gov.br Alkaloids from these plants, including those with structures similar to verticinone, have demonstrated anti-asthmatic effects. researchgate.netnih.gov This is often linked to their anti-inflammatory properties, which can reduce the airway inflammation characteristic of asthma. researchgate.net
Pharmacokinetic and Biotransformation Research in Vivo Animal Studies
Absorption and Distribution Studies in Rodent Models
Following oral administration in rat models, verticinone is rapidly absorbed. nih.gov The compound exhibits wide distribution throughout the body, demonstrating good tissue penetrability and a high affinity for most tissues studied. nih.govresearchgate.net
Research involving the oral administration of verticinone to Sprague-Dawley rats showed that the compound's concentration varied significantly across different organs. The highest concentrations were typically found in the intestine and stomach, followed by the liver, kidney, and spleen. researchgate.net Conversely, the concentration of verticinone in the brain was found to be very low, suggesting it has difficulty crossing the blood-brain barrier. nih.govresearchgate.net
The tissue distribution pattern in rats following intragastric administration showed concentrations decreasing in the following order: intestine > stomach > liver > kidney > spleen. researchgate.net This distribution highlights the primary sites of absorption and potential metabolism.
Tissue Distribution of Verticinone in Rats
Concentration levels of verticinone in various tissues after oral administration.
| Tissue | Relative Concentration Level |
|---|---|
| Intestine | High |
| Stomach | High |
| Liver | Medium |
| Kidney | Medium |
| Spleen | Low |
| Lungs | Low |
| Brain | Very Low |
Metabolic Pathways and Metabolite Identification in Animal Systems
In vivo studies indicate that verticinone is subject to extensive metabolism. nih.govnih.gov The low percentage of the unchanged parent compound recovered in excretion studies suggests that biotransformation is a major route of clearance for verticinone. researchgate.netnih.gov This metabolic process appears to be more pronounced in female rats compared to males. researchgate.netresearchgate.netresearchgate.net
While specific metabolic pathways have not been fully elucidated in all studies, the significant gender differences in its pharmacokinetic profile point towards the involvement of sex-specific enzymes, such as certain cytochrome P450 (CYP) isoforms or phase II conjugation enzymes. nih.gov For instance, research on other compounds with similar structures and gender-dependent pharmacokinetics suggests that sulfoconjugation, a phase II metabolic reaction, could be a key reason for these observed differences. researchgate.netnih.gov The formation of sulfate (B86663) conjugation metabolites of verticinone has been observed in both male and female rats, lending support to this hypothesis. researchgate.net
Excretion Profiles in Animal Models
The excretion of verticinone has been analyzed in rats by measuring its presence in urine, bile, and feces. researchgate.net Following a single oral dose, a very small fraction of the administered verticinone is eliminated as the unchanged parent drug. nih.govresearchgate.net
In male rats, less than 4% of the dose was excreted as unchanged verticinone. researchgate.netnih.govresearchgate.net The amount of unchanged parent compound excreted was even lower in female rats, at less than 1% of the administered dose. nih.govresearchgate.netresearchgate.net These findings further confirm that verticinone is extensively metabolized before being excreted from the body. researchgate.net The primary routes for the excretion of metabolites are through bile and urine.
Cumulative Excretion of Unchanged Verticinone in Rats
Percentage of the administered oral dose excreted as the parent compound.
| Gender | Unchanged Drug Excreted (%) | Primary Excretion Media |
|---|---|---|
| Male | < 4% | Urine, Bile, Feces |
| Female | < 1% | Urine, Bile, Feces |
Gender-Dependent Pharmacokinetic Variability in Preclinical Models
One of the most significant findings from in vivo animal studies on verticinone is the profound difference in its pharmacokinetics between genders. nih.govmdpi.com Studies in rats have consistently shown that male rats have a significantly higher systemic exposure to verticinone compared to female rats given the same dose. researchgate.netresearchgate.net
The absolute oral bioavailability of verticinone was determined to be 45.8% in male rats, whereas in female rats, it was only 2.74%. researchgate.netresearchgate.netmdpi.com This substantial difference suggests a more extensive first-pass effect and/or lower absorption in females. nih.gov Consequently, plasma concentrations of verticinone have been observed to be 11 to 28 times higher in male rats than in females following oral administration. researchgate.net After repeated oral administration, accumulation of the compound was noted in female rats but not in males. researchgate.netresearchgate.netresearchgate.net This variability is thought to be primarily due to gender-specific differences in metabolic enzyme activity. nih.govresearchgate.net
Gender-Dependent Pharmacokinetic Parameters of Verticinone in Rats
Comparison of key pharmacokinetic metrics between male and female rats after oral administration.
| Pharmacokinetic Parameter | Male Rats | Female Rats |
|---|---|---|
| Absolute Oral Bioavailability | 45.8% | 2.74% |
| Relative Plasma Exposure (AUC) | Significantly Higher | Significantly Lower |
| Metabolism Rate | Lower | Higher / More Extensive |
| Accumulation (on successive doses) | Not Observed | Observed |
Plasma Protein Binding Research in Animal Systems
The binding of a drug to plasma proteins is a critical factor that influences its distribution and availability to exert a pharmacological effect. In vitro studies using plasma from Sprague-Dawley rats have been conducted to determine the extent of verticinone's binding to plasma proteins. nih.govresearchgate.netmdpi.com
The research utilized the ultrafiltration method and found that verticinone is highly bound to plasma proteins in rats. researchgate.net The binding was not found to be saturable within the concentration range of 5 to 100 ng/mL. nih.govmdpi.com The plasma protein binding rate for verticinone in rats was consistently high across the tested concentrations. researchgate.net
Plasma Protein Binding of Verticinone in Rats (In Vitro)
Binding rates at different plasma concentrations.
| Test Concentration (ng/mL) | Protein Binding Rate in Rat Plasma (%) |
|---|---|
| 5 | 91.3 ± 2.7 |
| 30 | 91.0 ± 1.3 |
| 100 | 89.8 ± 1.1 |
Advanced Analytical and Characterization Methodologies for Verticinone Research
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are foundational techniques for the analysis of verticinone. phenomenex.com UHPLC improves upon HPLC by using columns with smaller particle sizes (typically under 2 µm) and operating at much higher pressures, which results in significantly faster analysis times, greater resolution, and enhanced sensitivity. phenomenex.comeag.comnih.gov
A significant challenge in the HPLC analysis of verticinone is its lack of a strong UV-absorbing chromophore, which limits detection sensitivity with standard UV detectors. rroij.com To overcome this, two primary strategies have been developed: pre-column derivatization and the use of alternative detectors. One method involves the esterification of verticinone and other hydroxyl-containing Fritillaria alkaloids with 1-naphthoyl chloride. capes.gov.brnih.gov This derivatization adds a naphthoyl group, allowing for sensitive UV detection. capes.gov.brnih.gov The yields for this reaction are high, ranging from 94% to 100%. capes.gov.brnih.gov
Alternatively, direct analysis without derivatization can be achieved using an Evaporative Light Scattering Detector (ELSD). rroij.comnih.gov ELSD is a universal detector that provides a response proportional to the mass of the analyte, independent of its optical properties. rroij.com A robust HPLC-ELSD method has been developed for the simultaneous separation of verticinone and other major alkaloids. nih.govresearchgate.net
More recently, UHPLC coupled with mass spectrometry has become the method of choice for rapid and sensitive quantification. An ultra-high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UPLC–ESI–MS/MS) method can simultaneously quantify nine different steroidal alkaloids, including verticinone, in under eight minutes. mcmaster.camdpi.com This high-throughput capability is crucial for the quality control and differentiation of various Fritillaria species. mcmaster.camdpi.com
Table 1: HPLC and UHPLC Methods for Verticinone Analysis
| Technique | Column | Mobile Phase | Detection | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| HPLC | Reversed-phase C8 | Isocratic: Acetonitrile–methanol–water (66.5:3.5:30, v/v) with 0.006% triethylamine | Evaporative Light Scattering (ELSD) | Enables direct, simultaneous quantification of six major alkaloids without derivatization. Good reproducibility and sensitivity. | nih.govresearchgate.net |
| HPLC | Not specified | Not specified | UV (after derivatization with 1-naphthoyl chloride) | Derivatization allows for sensitive UV detection; test limit of 1 µg/mL for all analytes. | capes.gov.brnih.gov |
| UHPLC | Not specified | Not specified | ESI–Tandem Mass Spectrometry (MS/MS) | Simultaneous quantification of nine steroidal alkaloids, including verticinone, in an 8-minute run time. | mcmaster.camdpi.com |
Mass Spectrometry (MS) Applications in Qualitative and Quantitative Analysis (e.g., LC-MS, UHPLC-MS/MS, EI-MS, TOF-MS)
Mass Spectrometry (MS) is an indispensable tool in verticinone research, providing detailed information for both structural confirmation (qualitative) and measurement (quantitative). It is almost always coupled with a chromatographic separation technique like LC or UHPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) has been successfully developed and validated for the quantification of verticinone in biological samples, such as rat plasma. nih.gov These methods typically use electrospray ionization (ESI) in positive mode and operate in selected ion monitoring (SIM) mode for high specificity, tracking the protonated molecule [M+H]⁺ of verticinone at an m/z of 430.25. mdpi.com Such assays are crucial for pharmacokinetic studies. nih.govmdpi.com
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers even greater sensitivity and selectivity through techniques like multiple reaction monitoring (MRM). mcmaster.caresearchgate.net In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This high degree of specificity makes it ideal for quantifying low-level analytes in complex matrices. mcmaster.ca For semi-quantification purposes where standards for all alkaloids are not available, verticinone can be used as a reference standard to calibrate other alkaloids of the same cevanine type. researchgate.net
Time-of-Flight Mass Spectrometry (TOF-MS) , particularly when coupled with LC (LC/TOF-MS), provides high-resolution and accurate mass measurements. This capability allows for the unequivocal identification of alkaloids in plant extracts by determining their elemental composition with high precision (e.g., within 4 ppm error). researchgate.net LC-IT/TOF-MS (Ion Trap/Time-of-Flight) has been used to identify metabolites of verticinone, revealing metabolic pathways that include oxidation, reduction, and isomerization. mdpi.com Furthermore, TOF-MS has been used to develop relative quantification methods where verticinone, as a commercially available standard, helps to quantify other related alkaloids for which no standards exist. researchgate.netnih.gov
Table 2: Mass Spectrometry Parameters for Verticinone Analysis
| Technique | Ionization | Detection Mode / Key Data | Application | Reference(s) |
|---|---|---|---|---|
| LC-MS | ESI (+) | Selected Ion Monitoring (SIM) at m/z 430.25 | Quantification in rat plasma for pharmacokinetic studies. | nih.govmdpi.com |
| UHPLC-MS/MS | ESI (+) | Multiple Reaction Monitoring (MRM) | High-sensitivity quantification in plant materials and biological samples. | mcmaster.camdpi.comresearchgate.net |
| EI-MS | EI | m/z: 429 (M+), 414, 384, 372, 154, 124, 112 (100%) | Structural confirmation of the purified compound. | tautobiotech.com |
| LC/TOF-MS | ESI (+) | Accurate mass measurement (error < 4 ppm) | Unambiguous identification in plant matrices; relative quantification. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules like verticinone. Through various 1D and 2D NMR experiments, the precise connectivity and stereochemistry of the molecule can be determined.
¹³C-NMR provides information on the carbon skeleton of the molecule. When used together with ¹H-NMR and 2D NMR techniques such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the compound's structure. mdpi.com
Table 3: ¹H-NMR Spectral Data for Verticinone
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference(s) |
|---|---|---|---|---|
| 0.78 | Singlet (s) | - | 3H, 19-CH₃ | tautobiotech.com |
| 1.02 | Singlet (s) | - | 3H, 21-CH₃ | tautobiotech.com |
| 1.08 | Doublet (d) | 7.0 | 3H, 27-CH₃ | tautobiotech.com |
| 3.58 | Multiplet (m) | - | 1H, 3-CH | tautobiotech.com |
Solvent: CDCl₃
Capillary Electrophoresis-Electrochemiluminescence (CE-ECL) for Sensitive Trace Analysis
For the highly sensitive detection of verticinone, particularly at trace levels, Capillary Electrophoresis-Electrochemiluminescence (CE-ECL) offers a powerful analytical solution. nih.gov This technique combines the high separation efficiency of capillary electrophoresis with the exceptional sensitivity of electrochemiluminescence detection. nih.gov
A method has been successfully established for the sensitive determination of both verticine and verticinone in Bulbus Fritillariae. capes.gov.brnih.gov The system utilizes a tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)₃²⁺] ECL reaction. capes.gov.brnih.gov The addition of an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄), to the running buffer was found to be critical, as it significantly improves the separation selectivity between alkaloids with similar structures through hydrogen bonding interactions. capes.gov.brnih.gov
The method demonstrates excellent performance, with a detection limit for verticinone as low as 1 x 10⁻¹⁰ mol/L (S/N = 3). capes.gov.brnih.gov This high sensitivity makes CE-ECL an ideal technique for analyzing samples with very low concentrations of the target analyte. capes.gov.brnih.gov
Table 4: CE-ECL Method for Sensitive Verticinone Detection
| Parameter | Condition / Value | Reference(s) |
|---|---|---|
| System | CE/Ru(bpy)₃²⁺ electrochemiluminescence | capes.gov.brnih.gov |
| Running Buffer | 40 mmol/L BMImBF₄ ionic liquid – 8 mmol/L phosphate | capes.gov.brnih.gov |
| Detection Potential | 1.2 V | capes.gov.brnih.gov |
| Linear Range | 5 × 10⁻⁸ to 1 × 10⁻⁶ mol/L | capes.gov.brnih.gov |
| Limit of Detection (LOD) | 1 × 10⁻¹⁰ mol/L | capes.gov.brnih.gov |
Turbulent-Flow Chromatography (TFC) for Biological Sample Analysis
The analysis of drugs and metabolites in biological samples like plasma is often complicated by the presence of high concentrations of proteins, which can interfere with analysis and damage analytical columns. Turbulent-Flow Chromatography (TFC) is an advanced online sample preparation technique designed to rapidly remove these large molecules prior to analysis. shimadzu.com.cnnih.gov TFC uses columns with large particles and high flow rates, creating a turbulent flow that allows large molecules like proteins to pass through to waste while retaining smaller analyte molecules for subsequent analysis. nih.gov
An online TFC system coupled with fast LC-MS (TFC-LC/MS) has been developed for the high-throughput pharmacokinetic analysis of verticinone, verticine, and isoverticine (B1649330) in rat plasma. researchgate.netnih.gov This method uses a column-switching setup. researchgate.net Initially, the plasma sample is injected onto a TFC extraction column (e.g., a Waters Oasis HLB column), where proteins are washed away. researchgate.netnih.gov The retained alkaloids are then eluted from the TFC column onto a fast HPLC analytical column (e.g., an Agilent Zorbax StableBond-C₁₈) for separation and detection by the mass spectrometer. researchgate.netnih.gov
This integrated approach combines the robust and rapid sample cleanup of TFC with the sensitive and efficient analysis of fast LC-MS. researchgate.net The entire analysis for each plasma sample can be completed within 7 minutes, and the method achieves a lower limit of quantification (LLOQ) for verticinone of 0.595 ng/mL, demonstrating its suitability for demanding pharmacokinetic studies. researchgate.netnih.gov
Table 5: TFC-LC/MS for Verticinone Analysis in Rat Plasma
| Component | Description | Key Parameters | Reference(s) |
|---|---|---|---|
| Online Extraction | Turbulent-Flow Chromatography (TFC) | Column: Waters Oasis HLB (2.1 mm x 20 mm, 25 µm) | researchgate.netnih.gov |
| Analytical Separation | Fast High-Performance Liquid Chromatography (HPLC) | Column: Agilent Zorbax StableBond-C₁₈ (4.6 mm x 50 mm, 1.8 µm) | researchgate.netnih.gov |
| Detection | Mass Spectrometry (MS) | Analysis Time: 7 minutes per sample | researchgate.netnih.gov |
| Performance | Lower Limit of Quantification (LLOQ) | Verticinone LLOQ: 0.595 ng/mL | researchgate.netnih.gov |
Table 6: Compound Names Mentioned in Article
| Compound Name |
|---|
| 1-butyl-3-methylimidazolium tetrafluoroborate |
| Delavine |
| Delavinone |
| Ebeiedine |
| Ebeiedinone |
| Hupehenine |
| Imperialine |
| Imperialine-3-β-D-glucoside |
| Isoverticine |
| Peimine |
| Peiminine (B1679210) |
| Peimisine |
| Triethylamine |
| Tris(2,2'-bipyridyl)ruthenium(II) |
| Verticine |
| Verticinone |
Computational and Modeling Approaches in Verticinone Research
Network Pharmacology for Mechanism Prediction and Target Identification
Network pharmacology is a powerful methodology that integrates systems biology and computational analysis to explore the complex interactions between drugs, targets, and diseases from a network perspective. researchgate.net This approach is particularly well-suited for understanding the multi-target and multi-pathway mechanisms of action often associated with natural products like verticinone.
In the context of verticinone research, network pharmacology has been employed to construct and analyze drug-target-disease networks, thereby predicting its therapeutic mechanisms. researchgate.net For instance, in studies investigating its anti-cancer properties, network pharmacology has identified key potential targets in lung and breast cancer. nih.govresearchgate.net By screening multiple databases for potential target genes associated with verticinone and the specific cancer type, researchers can construct a protein-protein interaction (PPI) network to pinpoint core genes. nih.gov
One study on the anti-lung cancer effects of peiminine (B1679210) (verticinone) identified PIK3CG, SRC, JAK3, AKT2, and PRKCA as key potential targets. nih.gov Similarly, in breast cancer research, network pharmacology analysis revealed that verticinone, along with other active compounds, had high binding activity with targets such as AKT1, TNF, SRC, EGFR, and ESR1. researchgate.net These findings highlight the ability of network pharmacology to move beyond a one-drug, one-target paradigm and embrace a more holistic "network target, multicomponent therapeutics" approach. researchgate.net This methodology effectively bridges the gap between traditional medicine and modern drug discovery by providing a systematic way to investigate synergistic actions and underlying mechanisms. researchgate.netresearchgate.net
Interactive Table: Key Potential Targets of Verticinone Identified through Network Pharmacology
| Cancer Type | Key Potential Targets | Reference |
|---|---|---|
| Lung Cancer | PIK3CG, SRC, JAK3, AKT2, PRKCA | nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis
Following the identification of potential targets through network pharmacology, molecular docking and molecular dynamics (MD) simulations are employed to analyze the interactions between verticinone and these target proteins at a molecular level. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, providing insights into the binding mode and stability of the complex. nih.govmdpi.com
In verticinone research, molecular docking studies have demonstrated strong binding affinities between verticinone and key target proteins. For example, in the context of its anti-lung cancer activity, docking results showed strong binding to PIK3CG, SRC, and JAK3. nih.gov These computational predictions are crucial for understanding how verticinone exerts its effects at the molecular level.
To further validate the stability of these interactions, molecular dynamics simulations are performed. mdpi.com MD simulations provide a more dynamic and realistic representation of the biological environment by simulating the movement of atoms and molecules over time. youtube.commdpi.comnih.gov These simulations can confirm the stability of the ligand-protein complex predicted by molecular docking and provide detailed information about the interaction energies and conformational changes. nih.gov The combination of molecular docking and MD simulations offers a robust approach to understanding the dynamic nature of protein-ligand interactions and increases the reliability of the predictions. nih.govmdpi.com
Bioinformatics Analysis in Biological Activity Elucidation
Bioinformatics plays a crucial role in modern biological research by providing the tools and methods to analyze and interpret large sets of biological data. nih.gov In the investigation of verticinone's biological activities, bioinformatics analyses are used to elucidate its mechanisms of action by identifying the biological processes and pathways affected by its target genes. umin.jp
Once potential target genes of verticinone are identified, bioinformatics tools are used for functional enrichment analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. researchgate.netnih.gov GO analysis helps to categorize the functions of the target genes into biological processes, cellular components, and molecular functions. nih.gov KEGG analysis maps the target genes to specific signaling pathways, providing a deeper understanding of the biological systems perturbed by verticinone. researchgate.net
For instance, in the study of its anti-lung cancer effects, bioinformatics analysis of verticinone's targets revealed their involvement in critical pathways like the PI3K-Akt signaling pathway and apoptosis. nih.gov This information, often combined with experimental validation, helps to build a comprehensive picture of how verticinone exerts its therapeutic effects. nih.gov The integration of bioinformatics with other computational and experimental methods is essential for translating genomic and proteomic data into meaningful biological knowledge. nih.govce3c.pt
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgmedcraveonline.com QSAR models are built by correlating physicochemical or structural descriptors of a series of compounds with their experimentally determined biological activities. jocpr.com Once validated, these models can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. wikipedia.orgprotoqsar.com
In the context of verticinone research, QSAR modeling can be applied to predict its biological activities and to guide the design of new derivatives with improved potency or other desirable properties. unife.it The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods like multiple linear regression, and rigorous validation of the model's predictive power. mdpi.commdpi.com
By identifying the key structural features that are important for a particular biological activity, QSAR provides valuable insights for lead optimization. jocpr.com These predictive models are a key component of computational toxicology and risk assessment, allowing for the early identification of potentially toxic compounds. intertek.com The application of QSAR and other predictive analytics tools can significantly reduce the time and cost associated with the development of new therapeutic agents based on the verticinone scaffold. neovarsity.org
Perspectives in Preclinical Drug Discovery and Development
Verticinone as a Lead Compound for Therapeutic Agent Development
Verticinone, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, presents itself as a promising lead compound for the development of new therapeutic agents. nih.govncats.io Its diverse pharmacological activities, including antitussive, expectorant, anti-inflammatory, analgesic, and antitumor effects, have positioned it as a molecule of significant interest in preclinical research. nih.govncats.ionih.govfrontiersin.org The potent antitussive and expectorant properties of verticinone, coupled with a lack of addictive effects in mouse models, make it a particularly attractive candidate for novel cough therapies. nih.govncats.io
The potential of verticinone extends beyond respiratory ailments. Studies have highlighted its antitumor effects, where it can induce apoptosis and autophagy in cancer cells. ncats.io Furthermore, its analgesic properties, demonstrated in models of both inflammatory and neuropathic pain, suggest its potential as a non-addictive pain management agent. ncats.iofrontiersin.org The concept of using major bioactive components from traditional medicines to synthesize new and more effective drugs is a growing area of interest, and verticinone is a prime example of such a lead compound. mdpi.com
Strategies for Lead Optimization of Verticinone Analogues to Enhance Efficacy
To enhance the therapeutic potential of verticinone, various lead optimization strategies are being explored. A key approach involves the synthesis of verticinone analogues and derivatives to improve efficacy, selectivity, and pharmacokinetic properties. nih.govbiosolveit.debiobide.com
One successful strategy has been the creation of novel salts and esters of verticinone. For instance, the synthesis of a verticinone-cholic acid salt has demonstrated significantly more potent antitussive activity compared to verticinone alone. nih.govresearchgate.net This "combination principle," where verticinone is chemically linked to other bioactive molecules like bile acids, offers a promising avenue for developing synergistic therapeutic effects. nih.govmdpi.com
Exploration of Verticinone's Potential in Diverse Disease Models (Preclinical Focus)
The therapeutic potential of verticinone is being investigated across a range of preclinical disease models, showcasing its multifaceted pharmacological profile.
Anticancer Activity: Verticinone has demonstrated notable antitumor effects in various preclinical settings. It has been shown to induce apoptosis and autophagy in cancer cells, processes that are crucial for inhibiting tumor growth. ncats.io For example, verticinone has been observed to induce differentiation in human promyelocytic leukemia HL-60 cells. ncats.io Specifically, when HL-60 cells were treated with 7.5 uM of verticinone for four days, 44% of the cells showed signs of differentiation. ncats.io The ability of verticinone and its related compound, verticine, to inhibit cell proliferation and induce apoptosis has been noted in several human tumor cell lines, including those associated with breast cancer and leukemia. nih.gov
Anti-inflammatory and Analgesic Effects: Verticinone and its isomer, imperialine, have been shown to possess significant anti-inflammatory properties. nih.gov They can dose-dependently inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.orgnih.gov Furthermore, they suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). frontiersin.orgnih.gov The anti-inflammatory mechanism appears to be mediated through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov In terms of pain relief, verticinone has shown analgesic effects in murine models of both inflammatory and neuropathic pain, suggesting its potential as a non-addictive analgesic. frontiersin.orgresearchgate.net
Antitussive and Expectorant Activity: Traditionally, plants containing verticinone have been used for their antitussive and expectorant effects. nih.gov Preclinical studies have confirmed these activities. Verticinone has demonstrated potent antitussive effects without the addictive properties associated with some conventional cough suppressants. nih.govncats.io Research into its derivatives, such as the verticinone-cholic acid salt, has shown even greater antitussive potency. researchgate.net
Neuroprotective Potential: While direct preclinical studies on the neuroprotective effects of verticinone are emerging, the broader class of compounds to which it belongs has shown promise. The anti-inflammatory properties of verticinone, particularly its ability to suppress pro-inflammatory cytokines, are relevant to neurodegenerative diseases where neuroinflammation is a key pathological feature. news-medical.netnih.gov Further research is warranted to specifically explore the neuroprotective capabilities of verticinone in models of neurological disorders. nih.govnih.gov
Table of Preclinical Findings for Verticinone:
| Pharmacological Activity | Preclinical Model/Assay | Key Findings | Reference(s) |
|---|---|---|---|
| Anticancer | Human promyelocytic leukemia HL-60 cells | Induced differentiation in 44% of cells at 7.5 uM. | ncats.io |
| Various human tumor cell lines | Inhibited cell proliferation and induced apoptosis. | nih.gov | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Dose-dependently inhibited NO, iNOS, and COX-2 production; suppressed TNF-α and IL-1β. | frontiersin.orgnih.gov |
| Xylene-induced ear edema in mice | Showed no significant anti-inflammatory effect at 3.0 mg/kg. | rroij.comrroij.com | |
| Analgesic | Acetic acid-induced writhing in mice | 3 mg/kg inhibited writhing by 66.2%. | frontiersin.org |
| Antitussive | Citric acid-induced cough in mice | Potent antitussive activity. | nih.gov |
Future Research Directions in Verticinone Chemical Biology and Translational Science (Preclinical)
The promising preclinical data on verticinone paves the way for several future research directions aimed at translating this natural product into a clinically viable therapeutic.
Chemical Biology Approaches: Future research in the chemical biology of verticinone will likely focus on several key areas. mdpi.comnih.gov A deeper understanding of its molecular targets and mechanisms of action is crucial. The development of chemical probes derived from verticinone could help in identifying its binding proteins and elucidating the signaling pathways it modulates. nih.govimperial.ac.uk This involves creating functionalized molecules that can be used to study biological systems and potentially uncover new therapeutic applications. imperial.ac.uk Further exploration of structure-activity relationships through the synthesis and screening of a wider array of verticinone analogues will be essential for optimizing its pharmacological profile. researchgate.netmdpi.com This includes modifications to enhance target specificity and reduce potential off-target effects. biosolveit.de
Translational Science Perspectives: From a translational science perspective, the focus will be on bridging the gap between basic research and clinical application. eurogct.orgeupati.euleicabiosystems.com This entails conducting robust preclinical studies in more advanced and relevant disease models. jax.orgnih.govfda.gov For its anticancer potential, testing verticinone and its optimized analogues in patient-derived xenograft models could provide more predictive data on its efficacy. nih.govmdpi.com In the context of its anti-inflammatory and neuroprotective properties, evaluation in chronic disease models will be necessary. news-medical.netnih.gov
A significant aspect of future preclinical work will involve comprehensive pharmacokinetic and pharmacodynamic studies of promising verticinone derivatives. rroij.comrroij.commdpi.com This will help in determining their bioavailability, metabolic stability, and tissue distribution, which are critical parameters for their advancement into clinical trials. nih.gov The ultimate goal of this translational research is to generate a comprehensive data package that supports the initiation of first-in-human studies for a verticinone-based therapeutic. eurogct.orgnih.govmdpi.com
Q & A
Q. Table 1: Common Solvent Systems for Verticinone Isolation
| Solvent Ratio | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| EtOAc:MeOH (3:1) | 95.2 | 12.8 | |
| CHCl₃:MeOH (4:1) | 89.5 | 18.3 |
What criteria should guide the formulation of research questions for verticinone’s pharmacological activity?
Methodological Answer:
- Focused: Narrow the scope to specific biological targets (e.g., "How does verticinone modulate NF-κB signaling in macrophages?" vs. a broad inquiry about "anti-inflammatory effects") .
- Feasible: Ensure access to relevant assays (e.g., ELISA for cytokine profiling) and cell lines .
- Ethical: Address toxicity thresholds using in vitro models before advancing to animal studies .
II. Advanced Research Questions
How can researchers resolve contradictions in verticinone’s reported bioactivity across studies?
Methodological Answer:
- Approach 1: Perform meta-analysis to identify variables causing discrepancies (e.g., dosage ranges, cell viability protocols) .
- Approach 2: Replicate conflicting experiments under standardized conditions (e.g., uniform cell culture media, exposure times) .
- Approach 3: Use mixed-methods design to integrate quantitative data (e.g., IC₅₀ values) with qualitative insights (e.g., transcriptional profiling) .
Q. Table 2: Contradictory Verticinone IC₅₀ Values in Cancer Studies
| Cell Line | IC₅₀ (μM) | Study | Potential Confounder |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | Study A | Serum concentration |
| HeLa | 45.6 ± 3.1 | Study B | Incubation temperature |
What strategies optimize structural modification of verticinone to enhance bioavailability?
Methodological Answer:
- Strategy 1: Apply computational modeling (e.g., molecular docking) to predict substituent effects on solubility and target binding .
- Strategy 2: Synthesize analogs using regioselective reactions (e.g., acetylation at C6-OH) and validate stability via accelerated degradation studies .
- Strategy 3: Compare pharmacokinetic profiles (Cmax, T½) in rodent models using UPLC-MS .
How should mixed-methods research be designed to explore verticinone’s mechanism of action?
Methodological Answer:
- Quantitative Component: Measure dose-dependent apoptosis via flow cytometry .
- Qualitative Component: Conduct transcriptomic analysis (RNA-seq) to identify pathways altered by verticinone .
- Integration: Use triangulation to reconcile mechanistic hypotheses with empirical data .
III. Methodological Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
